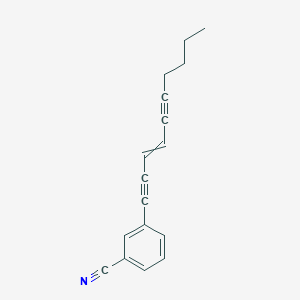
3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile is a chemical compound characterized by its unique structure, which includes a benzonitrile group attached to a dec-3-ene-1,5-diyn-1-yl chain. This compound is part of the enediyne family, known for their complex structures and significant biological activities, particularly in the field of antitumor antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile can be achieved through several methods. One common approach involves the intramolecular Sonogashira cross-coupling reaction. This method typically requires a palladium catalyst and a copper co-catalyst under an inert atmosphere. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira cross-coupling reactions, optimized for higher yields and purity. The process would typically be carried out in a controlled environment to ensure the stability of the product and minimize any side reactions .
Chemical Reactions Analysis
Types of Reactions
3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the benzonitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce more saturated hydrocarbons .
Scientific Research Applications
3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile involves its ability to undergo cycloaromatization, forming reactive intermediates that can interact with biological molecules. These intermediates can cause DNA cleavage, leading to cell death, which is particularly useful in targeting cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexeno[3,4]cyclodec-1,5-diyne-3-ene
- 2-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile
- 3-(Dec-3-ene-1,5-diyn-1-yl)pyridazine
Uniqueness
3-(Dec-3-ene-1,5-diyn-1-yl)benzonitrile is unique due to its specific structure, which allows it to form highly reactive intermediates capable of DNA cleavage. This property makes it particularly valuable in the development of antitumor agents .
Properties
CAS No. |
823227-96-9 |
|---|---|
Molecular Formula |
C17H15N |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
3-dec-3-en-1,5-diynylbenzonitrile |
InChI |
InChI=1S/C17H15N/c1-2-3-4-5-6-7-8-9-11-16-12-10-13-17(14-16)15-18/h7-8,10,12-14H,2-4H2,1H3 |
InChI Key |
UDQJDORWHKYBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=CC(=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[(2R)-5-oxooxolan-2-yl]prop-2-enamide](/img/structure/B14226937.png)
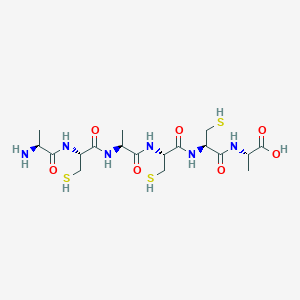
![Methanesulfonamide, N-[5-(1-pyrrolidinyl)-2-thiazolyl]-](/img/structure/B14226950.png)
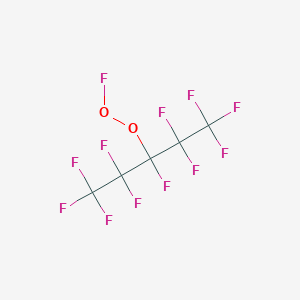
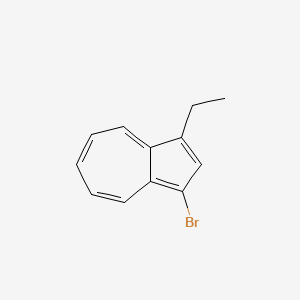
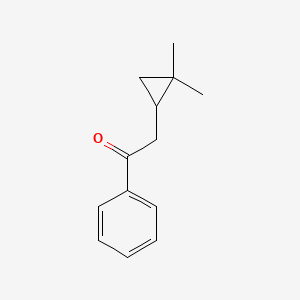
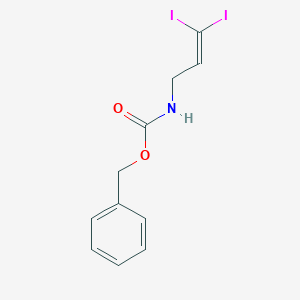

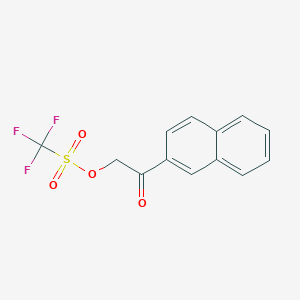
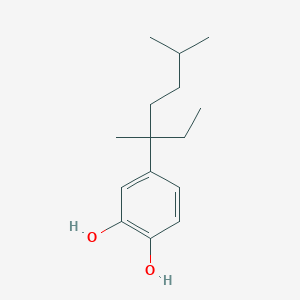
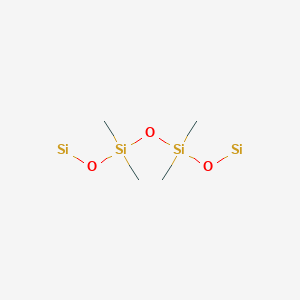
![5-Iodo-2-[(2-methyl-3-nitrophenyl)sulfanyl]pyridine](/img/structure/B14227014.png)
![1H-Benzimidazole, 2-[2-(4-ethyl-5-methyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14227018.png)
![2-Furancarboxamide, N-[(3,4-dimethoxyphenyl)methyl]-5-nitro-](/img/structure/B14227032.png)
